Luisol B

CAS No.:

Cat. No.: VC1872885

Molecular Formula: C13H14O6

Molecular Weight: 266.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14O6 |

|---|---|

| Molecular Weight | 266.25 g/mol |

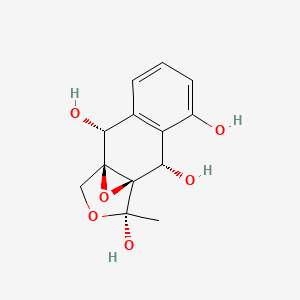

| IUPAC Name | (1R,2S,9R,10S,13R)-13-methyl-12,14-dioxatetracyclo[8.3.1.01,10.03,8]tetradeca-3(8),4,6-triene-2,4,9,13-tetrol |

| Standard InChI | InChI=1S/C13H14O6/c1-11(17)13-10(16)8-6(3-2-4-7(8)14)9(15)12(13,19-13)5-18-11/h2-4,9-10,14-17H,5H2,1H3/t9-,10+,11-,12+,13+/m1/s1 |

| Standard InChI Key | FFOFXXVVSZUIAV-FHUSYTEZSA-N |

| Isomeric SMILES | C[C@@]1([C@@]23[C@H](C4=C(C=CC=C4O)[C@H]([C@@]2(O3)CO1)O)O)O |

| Canonical SMILES | CC1(C23C(C4=C(C=CC=C4O)C(C2(O3)CO1)O)O)O |

Introduction

Chemical Identity and Structural Properties

Basic Chemical Information

Luisol B is characterized by its specific molecular composition and distinctive chemical framework:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄O₆ |

| Molecular Weight | 266.25 g/mol |

| Chemical Classification | Naphthofuran, Aromatic tetraol |

| Distinctive Structural Feature | Epoxynaphtho[2,3c]furan skeleton |

| PubChem Compound ID | 10659377 |

The compound features a complex polycyclic structure with multiple oxygen-containing functional groups, including four hydroxyl groups that give it the classification of a tetraol .

Structural Nomenclature and Identification

The systematic IUPAC name for Luisol B is (1R,2S,9R,10S,13R)-13-methyl-12,14-dioxatetracyclo[8.3.1.01,10.03,8]tetradeca-3(8),4,6-triene-2,4,9,13-tetrol, reflecting its complex stereochemistry and structural arrangement .

Additional identification parameters include:

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C13H14O6/c1-11(17)13-10(16)8-6(3-2-4-7(8)14)9(15)12(13,19-13)5-18-11/h2-4,9-10,14-17H,5H2,1H3/t9-,10+,11-,12+,13+/m1/s1 |

| Standard InChIKey | FFOFXXVVSZUIAV-FHUSYTEZSA-N |

| Isomeric SMILES | C[C@@]1([C@@]23C@HO)O |

| Canonical SMILES | CC1(C23C(C4=C(C=CC=C4O)C(C2(O3)CO1)O)O)O |

These identifiers provide precise structural information that distinguishes Luisol B from other natural products and enables accurate structural representation in chemical databases .

Discovery and Natural Sources

Original Isolation and Publication

Luisol B was first reported in 1999 by researchers Xing Cheng, Paul R. Jensen, and William Fenical in their study "Luisols A and B, new aromatic tetraols produced by an estuarine marine bacterium of the genus Streptomyces (Actinomycetales)" published in the Journal of Natural Products . The compound was isolated alongside its structural analog Luisol A from a marine actinomycete designated as strain #CNH-370 .

Natural Occurrence

Luisol B has been documented in limited natural sources:

| Organism | Classification | Environment |

|---|---|---|

| Streptomyces strain #CNH-370 | Marine actinomycete | Estuarine |

| Streptomyces violaceusniger | Soil actinomycete | Terrestrial/Marine |

The compound appears to be exclusively produced by bacteria of the genus Streptomyces, a group well-known for producing diverse secondary metabolites with biological activities .

Isolation and Purification Methodology

Extraction and Isolation Process

The isolation of Luisol B involves several chromatographic steps following initial cultivation of the producing organism. Based on reported procedures, the isolation process typically follows these stages:

-

Cultivation of the Streptomyces strain in appropriate growth medium

-

Filtration of the culture broth under pressure to separate mycelium

-

Extraction of the mycelium with ethyl acetate followed by acetone

-

Processing of the water phase through XAD-16 resin adsorption

-

Elution of bound compounds from the resin using methanol

-

Fractionation using Sephadex LH-20 column chromatography

-

Final purification via preparative HPLC with acetonitrile/water mobile phase

This multi-step process typically yields relatively small quantities of Luisol B. In one documented study, only 7 mg of Luisol B was obtained, compared to 300 mg of the more abundant Luisol A from the same fermentation .

Structural Elucidation and Stereochemistry

Spectroscopic Characterization

The structure determination of Luisol B was accomplished through comprehensive spectroscopic analysis, particularly utilizing advanced NMR techniques:

| Spectroscopic Method | Key Information Provided |

|---|---|

| ¹³C NMR Spectroscopy | Carbon framework and functional group identification |

| 2D NMR Experiments | Connectivity and stereochemical relationships |

| Mass Spectrometry (ESI-MS) | Molecular weight confirmation |

The complete structural elucidation required extensive 2D NMR experiments to establish the connectivity patterns and stereochemical relationships within the complex polycyclic system .

Stereochemical Features

Luisol B contains five stereogenic centers with the absolute configuration designated as (1R,2S,9R,10S,13R) . This specific stereochemical arrangement contributes to the compound's three-dimensional structure and potentially influences any biological interactions it may undergo. The stereochemistry is crucial for the formation of the distinctive epoxynaphtho[2,3c]furan structural element that characterizes Luisol B .

Structural Relationships and Related Compounds

Comparison with Luisol A

Luisol B was isolated alongside Luisol A, a structurally related compound that shares some features but differs in important aspects:

| Feature | Luisol A | Luisol B |

|---|---|---|

| Structural Relationship | Related to anthraquinone antibiotics of the granaticin class | Contains rare epoxynaphtho[2,3c]furan skeleton |

| Relative Abundance | Major metabolite (300 mg isolated in one study) | Minor metabolite (7 mg isolated in same study) |

| Derivatives | Has known derivatives including 2-hydroxy-luisol A | Fewer known derivatives reported |

While both compounds are aromatic tetraols isolated from the same bacterial source, they represent different structural types with potentially distinct biosynthetic origins .

Other Structurally Related Natural Products

The epoxynaphtho[2,3c]furan skeleton found in Luisol B has been reported in only one other natural product, the fungal metabolite anthrinone . This structural rarity makes Luisol B particularly interesting from a natural product chemistry perspective, as it represents an unusual biosynthetic outcome.

Research Progress and Current Status

Follow-up Studies

Following the initial discovery of Luisols A and B, additional research has identified related compounds and derivatives:

-

2-Hydroxy-luisol A was subsequently isolated from a marine Streptomyces strain

-

Oxidation products of Luisol A have been synthesized and characterized

-

The compounds have been cataloged in chemical databases such as PubChem, with recent updates as of February 2025

Significance in Natural Product Chemistry

Luisol B's distinctive structure continues to be of interest to natural product chemists for several reasons:

-

It represents a rare structural type with limited natural occurrence

-

The complex stereochemistry presents challenges for structural analysis and potential synthesis

-

It exemplifies the chemical diversity produced by marine Streptomyces strains

-

The compound may serve as inspiration for synthetic methodology development

The ongoing inclusion and updates of Luisol B in chemical databases indicate continued scientific interest in this compound, despite the relatively limited body of published research specifically focused on it .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume